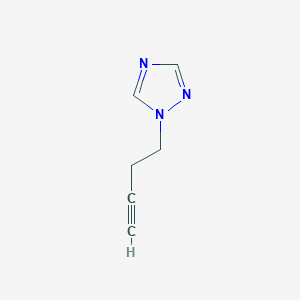

1-(but-3-yn-1-yl)-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(but-3-yn-1-yl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse chemical properties and significant biological activities.

Vorbereitungsmethoden

The synthesis of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole typically involves the reaction of 1H-[1,2,4]triazole with but-3-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(but-3-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

Triazoles are known for their potential as anticancer agents. The structural characteristics of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole allow it to interact with various biological targets. For instance, derivatives of triazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. A study highlighted the synthesis of 1,2,4-triazole derivatives that exhibited significant cytotoxicity against several cancer cell lines, suggesting that modifications on the triazole scaffold can enhance anticancer activity .

Antimicrobial Properties:

Triazoles are also recognized for their antimicrobial properties. Research has shown that compounds containing the triazole ring can act against a broad spectrum of pathogens, including bacteria and fungi. For example, a series of 1H-1,2,4-triazole derivatives demonstrated promising antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity:

The anticonvulsant potential of triazole derivatives has been explored extensively. Compounds with the triazole moiety have been reported to exhibit activity by modulating voltage-gated sodium channels. In one study, several synthesized this compound derivatives were evaluated for their anticonvulsant effects in animal models, showing significant promise as new therapeutic agents .

Agrochemical Applications

Nitrification Inhibitors:

Triazoles have been identified as effective nitrification inhibitors in agricultural practices. Specifically, this compound has been studied for its ability to reduce nitrogen loss from fertilizers by inhibiting the microbial conversion of ammonium to nitrate. This application is crucial for improving nitrogen use efficiency in crops and minimizing environmental impact .

Herbicidal Activity:

Research indicates that triazole-based compounds can also exhibit herbicidal properties. The structural diversity offered by the triazole ring allows for the development of novel herbicides that target specific weed species while being less harmful to crops. Studies have shown that certain 1H-1,2,4-triazole derivatives can effectively control weed growth in agricultural settings .

Material Science Applications

Polymer Chemistry:

In material science, triazoles are utilized in the synthesis of polymers and materials with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that polymers containing triazole units exhibit improved performance in various applications such as coatings and adhesives .

Nanomaterials:

Triazoles play a role in the development of nanomaterials for drug delivery systems. By functionalizing nanoparticles with triazole derivatives, researchers have created targeted delivery systems that improve the bioavailability and efficacy of therapeutic agents .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cells |

| Antimicrobial Agents | Effective against resistant bacterial strains | |

| Anticonvulsants | Modulation of voltage-gated sodium channels | |

| Agrochemicals | Nitrification Inhibitors | Reduces nitrogen loss from fertilizers |

| Herbicides | Effective control of specific weed species | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

| Nanomaterials | Improved drug delivery systems |

Case Studies

Case Study 1: Anticancer Potential

A recent study synthesized various 1-(but-3-yn-1-yl)-substituted triazoles and evaluated their anticancer activity against different cell lines including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Nitrification Inhibition

Field trials conducted on agricultural lands treated with 1-(but-3-yn-1-yl)-based formulations demonstrated a significant reduction in nitrification rates compared to untreated controls. This led to improved nitrogen retention in soil and enhanced crop yields over multiple growing seasons .

Wirkmechanismus

The mechanism of action of 1-(but-3-yn-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

1-(but-3-yn-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

1-(But-3-ynyl)-1H-[1,2,3]triazole: This isomer has a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical and biological properties.

1-(But-3-ynyl)-1H-[1,3,4]triazole: Another isomer with unique properties and applications.

This compound derivatives: Various derivatives of the compound have been synthesized, each with specific modifications that enhance their properties for particular applications

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives.

Biologische Aktivität

1-(but-3-yn-1-yl)-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article examines its pharmacological properties, focusing on its antimicrobial, antifungal, anticancer, and antioxidant activities. The synthesis methods and structure-activity relationships (SAR) of this compound will also be discussed.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered significant interest in medicinal chemistry due to their ability to interact with various biological targets. The 1,2,4-triazole derivatives have shown promising results in treating a variety of diseases, including infections and cancers.

Antimicrobial Activity

Triazoles, including this compound, exhibit notable antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles can inhibit the growth of several pathogenic bacteria and fungi. For example:

- Antifungal Activity : Studies have shown that certain 1,2,4-triazole derivatives effectively inhibit fungi such as Candida albicans and Aspergillus niger . The presence of substituents at specific positions on the triazole ring enhances this activity.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| This compound | Aspergillus niger | 16 µg/mL |

Anticancer Activity

The anticancer potential of triazoles has been a focus of extensive research. Compounds like this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : In vitro studies revealed that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Antioxidant Activity

Triazoles are also recognized for their antioxidant properties. Research indicates that they can scavenge free radicals and inhibit lipid peroxidation . This activity is crucial for protecting cells from oxidative stress-related damage.

Structure-Activity Relationship (SAR)

The biological activity of 1-(but-3-yn-1-yloxy)-1H-1,2,4-triazole can be influenced by various structural modifications:

- Substituents : The presence of different substituents on the triazole ring significantly affects its biological activity. For instance:

- Alkyl groups enhance lipophilicity and improve membrane penetration.

- Halogen substitutions can increase potency against specific microbial strains.

Synthesis Methods

The synthesis of 1-(but-3-yn-1-yloxy)-1H-1,2,4-triazole typically involves:

- Click Chemistry : Utilizing copper-catalyzed azide alkyne cycloaddition (CuAAC) to form the triazole ring.

- Reflux Conditions : Refluxing with appropriate reagents to yield high purity products.

Case Studies

Several studies have demonstrated the efficacy of triazole derivatives in clinical settings:

- Antifungal Treatment : A clinical trial assessed the effectiveness of a triazole derivative in patients with invasive fungal infections. Results indicated a significant reduction in fungal load compared to standard treatments .

- Cancer Therapy : Another study explored the use of triazole derivatives in combination with existing chemotherapy agents. The combination therapy showed enhanced efficacy and reduced side effects in cancer patients .

Eigenschaften

IUPAC Name |

1-but-3-ynyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-3-4-9-6-7-5-8-9/h1,5-6H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKZQGQXRVOPEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.